molecular formula C16H17N3O B2433627 1-Phenyl-4-(pyridine-2-carbonyl)piperazine CAS No. 903344-00-3

1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Cat. No.: B2433627
CAS No.: 903344-00-3
M. Wt: 267.332
InChI Key: GCRTXPPPHAQOSZ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with a pyridine-2-carbonyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4-(pyridine-2-carbonyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylpiperazine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(pyridine-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridine-2-carbonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated phenyl or pyridine-2-carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenyl or pyridine-2-carbonyl groups.

Scientific Research Applications

1-Phenyl-4-(pyridine-2-carbonyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a central nervous system agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-Phenyl-4-(pyridine-2-carbonyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other piperazine derivatives such as 1-Phenylpiperazine, 4-(Pyridine-2-carbonyl)piperazine, and 1-Phenyl-4-(pyridine-3-carbonyl)piperazine.

    Uniqueness: The presence of both phenyl and pyridine-2-carbonyl groups in this compound provides a unique combination of structural features that may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(15-8-4-5-9-17-15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRTXPPPHAQOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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